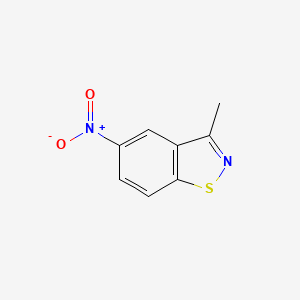

3-Methyl-5-nitrobenzoisothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitro-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOMNUMWKBVHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355694 | |

| Record name | 3-Methyl-5-nitrobenzoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35272-19-6 | |

| Record name | 3-Methyl-5-nitrobenzoisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Methyl-5-nitrobenzoisothiazole from 2-chloro-5-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-5-nitrobenzoisothiazole from 2-chloro-5-nitroacetophenone. The core of this document details a one-pot reaction, summarizing the key quantitative data and outlining the experimental protocol based on available scientific literature.

Reaction Overview

The synthesis of this compound from 2-chloro-5-nitroacetophenone is achieved through a cyclization reaction. This process involves the reaction of the starting acetophenone with a sulfur source and an ammonia source in a suitable solvent. The key transformation is the formation of the isothiazole ring.

A notable method for this synthesis was reported by Solovyev, Androsov, and Neckers in the Journal of Organic Chemistry in 2007. Their approach provides a high-yield, one-pot synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2-chloro-5-nitroacetophenone as reported in the primary literature.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-5-nitroacetophenone | [1] |

| Product | This compound | [2][3][4] |

| Reagents | Ammonium chloride, Sodium acetate, Sulfur | [1] |

| Solvent | N,N-dimethyl-formamide (DMF) | [1] |

| Reaction Temperature | 55-60 °C | [1] |

| Reaction Time | 10 minutes (0.1667 hours) | [1] |

| Yield | 78% | [1] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the referenced literature.

Materials:

-

2-chloro-5-nitroacetophenone

-

Sulfur powder

-

Ammonium chloride (NH₄Cl)

-

Anhydrous Sodium acetate (NaOAc)

-

N,N-dimethyl-formamide (DMF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-chloro-5-nitroacetophenone, sulfur, ammonium chloride, and anhydrous sodium acetate in N,N-dimethyl-formamide.

-

Reaction: Heat the reaction mixture to 55-60 °C with vigorous stirring.

-

Reaction Time: Maintain the temperature and stirring for 10 minutes.

-

Work-up (General Procedure):

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

-

Purification (General Procedure):

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

-

-

Characterization:

-

The identity and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

-

Note: The precise molar ratios of the reactants and a more detailed work-up and purification procedure are outlined in the primary literature, which should be consulted for a definitive protocol.

Reaction Pathway

The following diagram illustrates the synthetic pathway from 2-chloro-5-nitroacetophenone to this compound.

Caption: Synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Experimental workflow for the synthesis.

References

Spectroscopic Profile of 3-Methyl-5-nitrobenzoisothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Methyl-5-nitrobenzoisothiazole (CAS No: 35272-19-6). Due to the limited availability of published experimental data for this specific molecule, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides data for structurally analogous compounds for comparative purposes. Detailed experimental protocols for acquiring such data are also presented.

Core Compound Information

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 35272-19-6 | [1] |

| Molecular Formula | C₈H₆N₂O₂S | [1] |

| Molecular Weight | 194.21 g/mol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, based on standard practices for the characterization of organic compounds.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired using a spectrometer operating at a field strength of 200 MHz for protons and 50 MHz for carbon-13. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (0 ppm). The spectra would be recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or following separation by gas chromatography (GC). The ionization energy would be set to a standard 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Navigating the Physicochemical Landscape of 3-Methyl-5-nitrobenzoisothiazole: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-5-nitrobenzoisothiazole is a heterocyclic compound of interest in medicinal chemistry and material science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application and development. This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound in common laboratory solvents. In the absence of extensive publicly available quantitative data for this specific molecule, this document emphasizes standardized experimental protocols to enable researchers to generate reliable and reproducible data. Detailed methodologies for equilibrium solubility determination and forced degradation studies are presented, alongside templates for systematic data compilation. Furthermore, this guide includes visual workflows generated using Graphviz to clearly illustrate the experimental processes, adhering to best practices for data visualization and clarity.

Introduction

The therapeutic efficacy and manufacturability of a drug candidate are intrinsically linked to its solubility and stability. Solubility influences bioavailability, formulation, and dosage, while stability dictates shelf-life, storage conditions, and potential degradation pathways. For this compound, a molecule with potential biological activity, characterizing these parameters is a critical step in the early stages of research and development.

This guide outlines the necessary experimental procedures to systematically determine the solubility of this compound in a range of common laboratory solvents. Additionally, it details protocols for assessing its chemical stability under various stress conditions, providing insights into its degradation profile.

Solubility Assessment

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For drug development, aqueous and organic solvent solubility data are crucial for formulation and purification processes.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Laboratory Solvents at 25°C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 80.1 | |||

| Ethanol | 24.6 | |||

| Methanol | 32.6 | |||

| Dimethyl Sulfoxide (DMSO) | 47.0 | |||

| N,N-Dimethylformamide (DMF) | 36.7 | |||

| Acetonitrile | 37.5 | |||

| Acetone | 20.7 | |||

| Dichloromethane (DCM) | 9.1 | |||

| Ethyl Acetate | 6.0 |

Experimental Protocol: Equilibrium Solubility Determination

This method, often referred to as the "shake-flask" method, is the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Solvent Addition: Add a known volume of each solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents with fine suspensions, centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Stability Assessment

Chemical stability is a critical parameter that affects the quality, safety, and efficacy of a compound. Forced degradation studies are employed to identify potential degradation products and understand the degradation pathways under various stress conditions.

Stability Data

The stability of this compound under different conditions needs to be experimentally determined. The following table can be used to summarize the results of forced degradation studies.

Table 2: Stability of this compound under Forced Degradation Conditions

| Condition | Time (hours) | % Assay of Parent Compound | Number of Degradants | Major Degradant(s) (% Area) |

| Acidic (0.1 N HCl, 60°C) | 24 | |||

| 48 | ||||

| Basic (0.1 N NaOH, 60°C) | 24 | |||

| 48 | ||||

| Oxidative (3% H₂O₂, RT) | 24 | |||

| 48 | ||||

| Thermal (80°C, solid state) | 24 | |||

| 48 | ||||

| Photolytic (ICH Q1B, solution) | 24 | |||

| 48 | ||||

| Control (Solution, RT, protected from light) | 48 |

Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, water)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

HPLC-UV/MS system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at 80°C. Also, expose a solution of the compound to the same temperature.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 24, 48 hours).

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. A mass spectrometer (MS) can be coupled with the HPLC to identify the mass of the degradants.

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound.

-

Determine the number of degradation products and their percentage peak areas relative to the total peak area.

-

Propose potential degradation pathways based on the identified degradants.

-

Conclusion

The experimental protocols and data management templates provided in this technical guide offer a robust framework for the systematic evaluation of the solubility and stability of this compound. Generating this fundamental physicochemical data is an indispensable step in the progression of this compound from a laboratory curiosity to a viable candidate for pharmaceutical or other advanced applications. The structured approach outlined herein will ensure the generation of high-quality, reproducible data, thereby facilitating informed decision-making in the research and development pipeline.

In-Depth Technical Guide: Characterization and Data of γ-Glutamyl-Se-methylselenocysteine (CAS Number: 35272-19-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Glutamyl-Se-methylselenocysteine (GGMSC), identified by CAS number 35272-19-6, is a naturally occurring organoselenium compound. It is recognized as a significant selenium species found in selenium-enriched garlic and has garnered considerable interest in the scientific community for its potential as a cancer chemopreventive agent. This technical guide provides a comprehensive overview of the characterization, biological activity, and experimental data related to GGMSC, intended to support researchers and professionals in the fields of oncology, pharmacology, and drug development.

Physicochemical Properties

While extensive experimental data on the physicochemical properties of γ-Glutamyl-Se-methylselenocysteine is limited in publicly available literature, predicted values provide valuable insights for experimental design and formulation development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₅Se | PubChem[1] |

| Molecular Weight | 311.20 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| Water Solubility (Predicted) | 31.1 g/L | FooDB |

| logP (Predicted) | -3.1 | FooDB |

| pKa (Strongest Acidic, Predicted) | 1.28 | FooDB |

| pKa (Strongest Basic, Predicted) | 9.31 | FooDB |

Synthesis and Characterization

Detailed, standardized protocols for the synthesis of γ-Glutamyl-Se-methylselenocysteine are not widely published. However, its synthesis would likely involve the coupling of the γ-glutamyl moiety to Se-methylselenocysteine. The synthesis of the precursor, Se-methyl-L-selenocysteine, can be achieved through various methods, including the reaction of a salt of methylselenol with L-chloroalanine methyl ester hydrochloride.[2]

Characterization of γ-Glutamyl-Se-methylselenocysteine typically involves a combination of chromatographic and spectroscopic techniques:

-

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a key analytical technique for the identification and quantification of GGMSC in various matrices, including biological samples and supplements. It allows for selenium-specific detection, confirming the presence of the selenium atom in the molecule.[3]

-

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This technique is used for the structural elucidation and confirmation of the molecular weight of GGMSC.[3]

Due to the lack of publicly available spectroscopic data, researchers are encouraged to perform their own analyses for definitive characterization.

Biological Activity and Mechanism of Action

The primary biological significance of γ-Glutamyl-Se-methylselenocysteine lies in its role as a prodrug or carrier for Se-methylselenocysteine (MSC) .[4][5] Upon administration, GGMSC is metabolized to release MSC, which is the active cancer chemopreventive agent.[4][5] The anticancer activity of GGMSC is therefore considered to be very similar to that of MSC.[5]

The active metabolite responsible for the anticancer effects of MSC is believed to be methylselenol (CH₃SeH) .[6][7][8] Methylselenol is a highly reactive species that can induce apoptosis in cancer cells and inhibit tumor growth.[6][9][10]

Anticancer Effects

-

Induction of Apoptosis: Methylselenol has been shown to induce apoptosis in various cancer cell lines.[6][10]

-

Cell Cycle Arrest: It can cause cell cycle arrest, preventing cancer cell proliferation.[6]

-

Inhibition of Tumor Growth: In vivo studies have demonstrated that MSC, and by extension GGMSC, can significantly inhibit the growth of tumors in animal models.[9]

-

Modulation of Signaling Pathways: The anticancer effects of methylselenol are mediated through the modulation of key cellular signaling pathways.

Signaling Pathways

The primary signaling pathway implicated in the anticancer activity of methylselenol is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[11][12]

As depicted in Figure 1, GGMSC is converted to MSC, which then generates methylselenol. Methylselenol is thought to inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm in its inactive form, thereby downregulating the expression of genes involved in cell survival, proliferation, and inflammation, ultimately leading to apoptosis.

Experimental Protocols

While detailed, step-by-step protocols are often specific to the laboratory and equipment, the following outlines the general methodologies employed in the study of γ-Glutamyl-Se-methylselenocysteine.

Animal Studies for Anticancer Efficacy

-

Animal Models: Preclinical studies often utilize rodent models, such as rats or immunodeficient mice bearing human tumor xenografts.[13][14]

-

Administration: GGMSC or MSC is typically administered orally (p.o.).[13]

-

Dosing and Schedule: Dosing regimens can vary, but may involve daily administration for a specified period before and/or after tumor induction or implantation.[13]

-

Endpoint Analysis: Efficacy is assessed by monitoring tumor growth, incidence, and metastasis. Histopathological analysis of tumors and organs is also performed.[13][15]

Analysis of Selenium in Tissues

-

Sample Preparation: Biological tissues are typically digested using strong acids (e.g., nitric acid) in a closed-vessel microwave digestion system.[16]

-

Analytical Method: The total selenium content is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[16][17] This method offers high sensitivity and is suitable for trace element analysis.

cDNA Microarray Analysis

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with GGMSC or MSC at various concentrations and time points.

-

RNA Extraction: Total RNA is extracted from the treated and control cells.

-

cDNA Synthesis and Labeling: The extracted RNA is reverse-transcribed into complementary DNA (cDNA), which is then labeled with fluorescent dyes.

-

Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of gene probes.

-

Scanning and Data Analysis: The microarray is scanned to measure the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene. Bioinformatic tools are then used to identify differentially expressed genes.[18][19]

Conclusion

γ-Glutamyl-Se-methylselenocysteine (CAS No. 35272-19-6) is a promising natural compound with significant potential in cancer chemoprevention. Its activity is primarily attributed to its metabolic conversion to Se-methylselenocysteine and subsequently to the active metabolite, methylselenol. This technical guide has summarized the available data on its characterization, biological activity, and the experimental methodologies used in its investigation. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized protocols for its synthesis and clinical application.

References

- 1. gamma-Glutamyl-Se-methylselenocysteine | C9H16N2O5Se | CID 440760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6794537B1 - Manufacturing processes for Se-methyl-L-selenocysteine - Google Patents [patents.google.com]

- 3. Identification of water-soluble gamma-glutamyl-Se-methylselenocysteine in yeast-based selenium supplements by reversed-phase HPLC with ICP-MS and electrospray tandem MS detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the biological activity of gamma-glutamyl-Se-methylselenocysteine: a novel, naturally occurring anticancer agent from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylselenol, a selenium metabolite, plays common and different roles in cancerous colon HCT116 cell and noncancerous NCM460 colon cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Methylselenol, a selenium metabolite, modulates p53 pathway and inhibits the growth of colon cancer xenografts in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor Effects of Selenium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Total Selenium Quantification in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microarray Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Theoretical Insights into the Electronic Structure of 3-Methyl-5-nitrobenzoisothiazole: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of 3-Methyl-5-nitrobenzoisothiazole. Due to the limited availability of direct experimental and computational data for this specific molecule in publicly accessible literature, this document serves as a detailed procedural roadmap for researchers. It outlines the established computational methodologies, including Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, that are essential for elucidating the electronic properties, molecular geometry, and reactivity of this compound. The guide presents a complete, albeit illustrative, set of data that would be the expected outcome of such a theoretical study. This includes optimized geometric parameters, molecular orbital analysis, Mulliken atomic charges, and thermodynamic properties, all presented in clearly structured tables. Furthermore, detailed computational protocols and workflows are provided to enable the replication and adaptation of this study for this compound and related heterocyclic compounds. This guide is intended to be a valuable resource for computational chemists, medicinal chemists, and material scientists interested in the in-silico characterization of novel therapeutic agents and functional materials.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined functionalities of the benzoisothiazole scaffold, a known pharmacophore, and the electron-withdrawing nitro group. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical and computational chemistry provide powerful tools to investigate these properties at the molecular level, offering insights that can guide further experimental work and drug design efforts.

Computational Methodology

The following section details the theoretical protocols for determining the electronic structure of this compound. These methods are based on common practices in computational chemistry for organic molecules.

Geometry Optimization

The initial 3D structure of this compound would be constructed using a molecular builder. A full geometry optimization would then be performed to locate the global minimum on the potential energy surface.

-

Level of Theory: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is recommended for its balance of accuracy and computational efficiency for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is a suitable choice, as it includes diffuse functions (++) to accurately describe the electron distribution of the nitro group and polarization functions (d,p) to account for the non-spherical nature of electron density in the bonded system.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation should be performed. The absence of imaginary frequencies would verify that the stationary point is a minimum.

Electronic Structure Analysis

Following geometry optimization, a single-point energy calculation would be performed using the optimized coordinates to obtain detailed information about the electronic structure.

-

Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. This includes the calculation of natural atomic charges, which are generally considered more reliable than Mulliken charges, and the analysis of donor-acceptor interactions within the molecule.

-

Molecular Electrostatic Potential (MEP): The MEP surface is useful for identifying the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Illustrative Quantitative Data

The following tables present a hypothetical but realistic set of quantitative data that would be expected from the computational analysis of this compound, as outlined in the methodology above.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| C1-C2 | 1.40 | ∠(C1-C2-C3) | 120.5 |

| C2-C3 | 1.38 | ∠(C2-C3-C4) | 119.8 |

| C3-C4 | 1.41 | ∠(C3-C4-C5) | 120.1 |

| C4-C5 | 1.39 | ∠(C4-C5-S1) | 111.8 |

| C5-S1 | 1.75 | ∠(C5-S1-N1) | 94.5 |

| S1-N1 | 1.65 | ∠(S1-N1-C6) | 110.2 |

| N1-C6 | 1.35 | ∠(N1-C6-C1) | 112.5 |

| C6-C1 | 1.42 | ∠(C6-C1-C2) | 120.9 |

| C6-C7 | 1.51 | ∠(N1-C6-C7) | 125.3 |

| C3-N2 | 1.48 | ∠(C2-C3-N2) | 118.9 |

| N2-O1 | 1.23 | ∠(C3-N2-O1) | 117.8 |

| N2-O2 | 1.23 | ∠(C3-N2-O2) | 117.7 |

Table 2: Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.21 |

| HOMO-LUMO Gap | 4.64 |

Table 3: Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | 0.05 | C7 | -0.55 |

| C2 | -0.12 | H (C7) | 0.18 (avg) |

| C3 | 0.25 | N1 | -0.35 |

| C4 | -0.08 | N2 | 0.95 |

| C5 | 0.15 | O1 | -0.52 |

| C6 | 0.30 | O2 | -0.53 |

| S1 | 0.20 |

Table 4: Thermodynamic Properties (at 298.15 K and 1 atm)

| Property | Value |

| Total Energy (Hartree) | -855.123456 |

| Enthalpy (Hartree) | -855.112345 |

| Gibbs Free Energy (Hartree) | -855.156789 |

| Dipole Moment (Debye) | 5.82 |

Visualizations

The following diagrams illustrate key conceptual workflows and relationships in the theoretical study of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the detailed investigation of the electronic structure of this compound. By employing state-of-the-art computational methods such as Density Functional Theory, it is possible to obtain valuable insights into the molecule's geometric parameters, molecular orbital characteristics, charge distribution, and thermodynamic stability. The illustrative data and detailed protocols provided herein serve as a robust starting point for researchers to conduct their own in-silico studies. Such theoretical investigations are indispensable in the modern drug discovery and materials science landscape, enabling the rational design of novel compounds with desired properties and accelerating the pace of innovation. The application of these computational methodologies will undoubtedly shed light on the potential of this compound and its derivatives in various scientific and technological fields.

The Enduring Legacy of Benzoisothiazoles: A Technical Guide to Their Discovery, History, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzoisothiazole scaffold, a fascinating bicyclic heterocycle, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. From its serendipitous discovery in the form of the artificial sweetener saccharin to its presence in a range of modern pharmaceuticals, the journey of benzoisothiazole compounds is a testament to the power of chemical exploration and optimization. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this important class of compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.

A Historical Journey: From Sweetness to a Privileged Scaffold

The story of benzoisothiazoles begins with a fortuitous discovery in 1879 at Johns Hopkins University. While working on coal tar derivatives, chemist Constantin Fahlberg, in the laboratory of Ira Remsen, noticed a sweet taste on his hand which he traced back to a compound he named saccharin, the first commercially successful artificial sweetener.[1][2][3][4] This discovery, while initially focused on the food industry, inadvertently introduced the world to the unique properties of the benzoisothiazole ring system.

While saccharin, a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, became a household name, the broader exploration of the benzoisothiazole core and its isomers for medicinal purposes gained momentum in the latter half of the 20th century. During this period, the related benzothiazole scaffold also saw significant development, with the first synthesis of 2-substituted benzothiazoles reported by A.W. Hofmann as early as 1879.[1] The parent benzothiazole was later isolated from cranberries in 1967.[5] The growing understanding of structure-activity relationships revealed that the benzoisothiazole and benzothiazole cores could serve as "privileged scaffolds" in drug design, leading to the development of a diverse array of therapeutic agents.[1]

Synthetic Strategies: Building the Benzoisothiazole Core

The construction of the benzoisothiazole ring system can be achieved through various synthetic routes. A common and versatile method for the synthesis of 1,2-benzisothiazol-3(2H)-ones involves the intramolecular cyclization of 2-mercaptobenzamides.

General Synthetic Workflow

The synthesis and evaluation of novel benzoisothiazole derivatives typically follow a structured workflow, beginning with the chemical synthesis of the target compounds, followed by purification, characterization, and subsequent biological screening.

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3(2H)-one

A representative method for the synthesis of the parent 1,2-benzisothiazol-3(2H)-one involves the reaction of 2,2'-dithio-bis-benzoyl chloride with ammonia.[2]

-

Materials: 2,2'-dithio-bis-benzoyl chloride, methylene chloride, concentrated ammonium hydroxide, concentrated hydrochloric acid.

-

Procedure:

-

Chlorine gas is bubbled through a stirred suspension of 2,2'-dithio-bis-benzoyl chloride in methylene chloride.

-

The resulting solution is then added to concentrated ammonium hydroxide with vigorous stirring.

-

The mixture is stirred for one hour after the addition is complete.

-

The resulting solid is collected by filtration, suspended in water, and acidified with concentrated hydrochloric acid.

-

The solid product is isolated by filtration, washed with water, and dried under vacuum to yield 1,2-benzisothiazol-3(2H)-one.[2]

-

Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones

N-substituted derivatives can be prepared via a two-step, one-pot reaction.[6]

-

Materials: 2-mercaptobenzoic acid, thionyl chloride, desired primary amine, toluene, triethylamine.

-

Procedure:

-

A mixture of 2-mercaptobenzoic acid and thionyl chloride in toluene is refluxed.

-

The solvent is removed under reduced pressure to yield 2-mercaptobenzoyl chloride.

-

The crude acid chloride is dissolved in toluene, and the desired primary amine and triethylamine are added.

-

The reaction mixture is stirred at room temperature, followed by the addition of an oxidizing agent (e.g., iodine) to facilitate the intramolecular cyclization.

-

The product is isolated and purified by column chromatography.

-

A Spectrum of Biological Activities: From Anticancer to Antimicrobial

Benzoisothiazole derivatives have demonstrated a remarkable range of pharmacological activities, making them a focal point for drug discovery efforts.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of benzoisothiazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of selected benzoisothiazole derivatives against various human cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |

| Thiazolidinone Hybrids | 4a | C6 (Rat Brain Glioma) | 0.03[7] |

| 4d | C6 (Rat Brain Glioma) | 0.03[7] | |

| Benzothiazole-2-thiol Derivatives | 7e | SKRB-3 (Breast Cancer) | 0.0012[7] |

| 7e | SW620 (Colon Adenocarcinoma) | 0.0043[7] | |

| 7e | A549 (Lung Adenocarcinoma) | 0.044[7] | |

| 7e | HepG2 (Hepatocellular Carcinoma) | 0.048[7] | |

| Pyridine-based Derivatives | 31 | ME-180 (Cervical Cancer) | 4.01[7][8] |

| Novel Benzothiazole Hydrochloride | YLT322 | HepG2 (Hepatocellular Carcinoma) | 0.39[1] |

| YLT322 | A549 (Lung Carcinoma) | 1.25[1] | |

| YLT322 | MCF-7 (Breast Adenocarcinoma) | 2.11[1] | |

| YLT322 | HCT-116 (Colon Carcinoma) | 3.54[1] | |

| 2-Mercaptobenzothiazole Derivatives | 4d | BxPC-3 (Pancreatic Cancer) | 3.99[6] |

| 4m | AsPC-1 (Pancreatic Cancer) | 8.49[6] | |

| Naphthalimide Derivatives | 67 | HT-29 (Colon Cancer) | 3.47[8][9] |

| 67 | A549 (Lung Cancer) | 3.89[8][9] | |

| 67 | MCF-7 (Breast Cancer) | 5.08[8][9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[4][7][8][10][11]

-

Principle: Metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the benzoisothiazole compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

-

Signaling Pathways in Anticancer Activity

Some benzoisothiazole derivatives exert their anticancer effects by modulating key signaling pathways. For instance, certain derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.

Antimicrobial Activity

Benzoisothiazole derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes or the disruption of microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC in µg/mL or mM) of selected benzoisothiazole derivatives against various microorganisms.

| Derivative Class | Compound | Microorganism | MIC |

| Benzothiazole-Thiazole Hybrids | 4b | S. aureus | 3.90 µg/mL[12] |

| 4c | E. coli | 7.81 µg/mL[12] | |

| 4d | M. tuberculosis | 15.63 µg/mL[12] | |

| Benzothiazole Amide Derivatives | A07 | E. coli | 7.81 µg/mL[10] |

| A07 | K. pneumoniae | 3.91 µg/mL[10] | |

| Benzothiazolylthiazolidin-4-ones | 18 | P. aeruginosa (resistant) | 0.06 mg/mL[3] |

| Novel Benzothiazole Derivatives | 3 | E. coli | 25 µg/mL[4] |

| 4 | E. coli | 25 µg/mL[4] | |

| 3 | C. albicans | 25 µg/mL[4] | |

| Pyrrolo[2,1-b][7]benzothiazoles | 9d | S. aureus | 4 µmol/L[13] |

| 9d | B. subtilis | 4 µmol/L[13] | |

| Benzamide-linked Benzothiazoles | 16c | S. aureus | 0.025 mM |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14]

-

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with the test microorganism.

-

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The benzoisothiazole compound is serially diluted in a multi-well plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

-

Enzyme Inhibition

The biological effects of many benzoisothiazole derivatives are attributed to their ability to inhibit specific enzymes. For example, various derivatives have been identified as potent inhibitors of carbonic anhydrases, monoamine oxidases, and urease.

Quantitative Enzyme Inhibition Data

The inhibitory activity of selected benzoisothiazole derivatives against different enzymes is presented below as Ki (inhibition constant) or IC50 values.

| Derivative Class | Enzyme Target | Inhibition (Ki/IC50) |

| Amino Acid-Benzothiazole Conjugates | Carbonic Anhydrase V (hCA V) | Ki: 2.9 - 86.9 µM[15] |

| Carbonic Anhydrase II (hCA II) | Ki: 32.1 - 88.1 µM[15] | |

| Benzothiazole Sulfonamides | Carbonic Anhydrase I (hCA I) | Ki: 61.5 nM[16] |

| Carbonic Anhydrase II (hCA II) | Ki: 54.1 nM[16] | |

| Novel Benzothiazole Derivatives | Acetylcholinesterase (AChE) | IC50: 23.4 nM (compound 4f)[17] |

| Monoamine Oxidase B (MAO-B) | IC50: 40.3 nM (compound 4f)[17] | |

| 2-Amino-6-arylbenzothiazoles | Urease | IC50: 6.01 µM (compound 3b)[12] |

| Benzothiazole-bearing ether fragments | Tyrosinase | IC50: 8.6 µM (compound 13)[14] |

Approved Drugs and Future Perspectives

The therapeutic potential of the benzoisothiazole and benzothiazole scaffolds is underscored by the number of approved drugs that incorporate these ring systems. Riluzole, used in the treatment of amyotrophic lateral sclerosis, and pramipexole, a dopamine agonist for Parkinson's disease and restless legs syndrome, are prominent examples containing the benzothiazole core.[18] Ziprasidone, an atypical antipsychotic, features a benzoisothiazole moiety.[18]

The continued exploration of benzoisothiazole chemistry holds immense promise for the future of drug discovery. The versatility of this scaffold, coupled with the ever-expanding understanding of its structure-activity relationships, provides a fertile ground for the development of novel therapeutic agents with improved efficacy and selectivity for a wide range of diseases. The ongoing research into new synthetic methodologies and the elucidation of the molecular mechanisms of action of benzoisothiazole derivatives will undoubtedly pave the way for the next generation of innovative medicines.

References

- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jchr.org [jchr.org]

- 5. jchr.org [jchr.org]

- 6. Facile Synthesis and In Vitro Activity of N-Substituted 1,2-Benzisothiazol-3(2H)-ones against Dengue Virus NS2BNS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 10. researchhub.com [researchhub.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. op.niscair.res.in [op.niscair.res.in]

- 15. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

3-Methyl-5-nitrobenzoisothiazole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Methyl-5-nitrobenzoisothiazole (CAS No. 35272-19-6). The information is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment. Due to the limited availability of a complete Safety Data Sheet (SDS) in the public domain, this document synthesizes available data. Where specific quantitative data for the target compound is unavailable, general best practices for handling similar chemical structures are advised.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard identification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Irritation | H315: Causes skin irritation |

|

| Eye Irritation | H319: Causes serious eye irritation |

|

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

|

Signal Word: Warning

Physical and Chemical Properties

| Property | Value |

| CAS Number | 35272-19-6 |

| Molecular Formula | C₈H₆N₂O₂S |

| Appearance | Light yellow to yellow solid |

| Storage Temperature | Room Temperature |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling

-

Engineering Controls : Handle in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 5.

-

Hygiene Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.

-

Spill Prevention : Handle with care to prevent spills.

Storage

-

Container : Keep container tightly sealed.

-

Conditions : Store in a cool, dry, and well-ventilated area.

-

Incompatibilities : Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice. |

| Skin Contact | Remove contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. If you feel unwell, seek medical advice. |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |

Accidental Release Measures

A systematic approach to spill management is essential. The following workflow outlines the key stages for handling a spill of this compound.

Experimental Protocols

Specific experimental protocols for the safety and handling of this compound are not detailed in publicly available literature. It is recommended that researchers develop and validate their own standard operating procedures (SOPs) based on the information in this guide and in consultation with their institution's environmental health and safety (EHS) department.

The logical workflow for safely handling a chemical like this compound in a laboratory setting is depicted below.

Toxicological Information

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Users should always consult the most current SDS for any chemical before use and adhere to all applicable safety regulations and institutional protocols.

References

Methodological & Application

Experimental protocol for the synthesis of 3-Methyl-5-nitrobenzoisothiazole

For Immediate Release

This application note provides a detailed experimental protocol for the synthesis of 3-Methyl-5-nitrobenzoisothiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The described method is based on the reaction of 2-Chloro-5-nitroacetophenone with sulfur, ammonium chloride, and sodium acetate in N,N-dimethyl-formamide.

Introduction

This compound is a bicyclic aromatic compound containing a nitro group, making it a potentially valuable intermediate for the synthesis of various biologically active molecules. The protocol outlined below provides a straightforward and efficient method for its preparation in a laboratory setting, achieving a high yield.

Reaction Scheme

The synthesis proceeds through the reaction of 2-Chloro-5-nitroacetophenone with elemental sulfur in the presence of ammonium chloride and sodium acetate. N,N-dimethyl-formamide (DMF) serves as the solvent for this transformation.

Experimental Protocol

Materials:

-

2-Chloro-5-nitroacetophenone

-

Sulfur (powdered)

-

Ammonium chloride (NH₄Cl)

-

Sodium acetate (CH₃COONa)

-

N,N-dimethyl-formamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Chloro-5-nitroacetophenone, powdered sulfur, ammonium chloride, and sodium acetate.

-

Solvent Addition: Add N,N-dimethyl-formamide to the flask.

-

Reaction: Heat the reaction mixture to 55-60 °C with vigorous stirring. Maintain this temperature for 10 minutes.[1]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.

-

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-5-nitroacetophenone | [1] |

| Molecular Formula | C₈H₆N₂O₂S | |

| Molecular Weight | 194.21 g/mol | |

| Reaction Temperature | 55-60 °C | [1] |

| Reaction Time | 10 minutes | [1] |

| Solvent | N,N-dimethyl-formamide | [1] |

| Reported Yield | 78% | [1] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

References

Application of 3-Methyl-5-nitrobenzoisothiazole in Antimicrobial Agent Synthesis

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. This has spurred intensive research into the discovery and development of novel antimicrobial agents with unique mechanisms of action. Benzothiazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The benzothiazole scaffold is a key structural motif in a number of clinically used drugs.

The introduction of a nitro group into the benzothiazole ring system can significantly modulate its biological activity.[1][3] 3-Methyl-5-nitrobenzoisothiazole is a key starting material and versatile intermediate for the synthesis of a variety of substituted benzothiazole derivatives with potential antimicrobial activities. This document provides detailed protocols for the synthesis of a representative antimicrobial agent derived from this compound and the subsequent evaluation of its antimicrobial efficacy.

Data Presentation

The following table summarizes the antimicrobial activity of various benzothiazole derivatives, demonstrating the potential of this class of compounds. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 3e | Staphylococcus aureus | 3.12 | Ciprofloxacin | 6.25 |

| Enterococcus faecalis | 3.12 | Ciprofloxacin | 6.25 | |

| Salmonella typhi | 3.12 | Ciprofloxacin | 6.25 | |

| Escherichia coli | 3.12 | Ciprofloxacin | 6.25 | |

| Klebsiella pneumoniae | 3.12 | Ciprofloxacin | 6.25 | |

| Pseudomonas aeruginosa | 3.12 | Ciprofloxacin | 6.25 | |

| 3n | Candida tropicalis | 1.56 | - | - |

| Candida albicans | 3.12 | - | - | |

| Candida krusei | 6.25 | - | - | |

| Cryptococcus neoformans | 12.5 | - | - | |

| 16c | Staphylococcus aureus | 0.025 mM | Ampicillin | - |

| Sulfadiazine | - | |||

| K-06 | Pseudomonas aeruginosa | Potent Activity | Procaine penicillin | - |

| K-08 | Pseudomonas aeruginosa | Potent Activity | Procaine penicillin | - |

Note: The data presented is for various benzothiazole derivatives as reported in the literature and serves to illustrate the potential of this chemical class.[1][4][5] The specific derivatives of this compound would require experimental validation.

Experimental Protocols

The following protocols describe a representative synthesis of a Schiff base derivative from this compound and the subsequent evaluation of its antimicrobial activity. The synthesis is based on established methods for the preparation of similar benzothiazole derivatives.[6]

Protocol 1: Synthesis of a Schiff Base Derivative of this compound

This protocol details the conversion of this compound to an amino derivative, followed by condensation with an aromatic aldehyde to form a Schiff base.

Step 1: Reduction of the Nitro Group

-

To a solution of this compound (1.0 g, 5.15 mmol) in ethanol (20 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (4.65 g, 20.6 mmol).

-

Heat the mixture to reflux for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and evaporate the solvent under reduced pressure to yield the crude 5-amino-3-methylbenzoisothiazole.

Step 2: Schiff Base Formation

-

Dissolve the crude 5-amino-3-methylbenzoisothiazole (0.5 g, 3.0 mmol) in ethanol (15 mL).

-

To this solution, add a substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) (3.0 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the formation of the Schiff base by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the purified Schiff base derivative.

-

Characterize the final product using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound.

-

Prepare a stock solution of the synthesized Schiff base derivative in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

-

In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.

-

Perform serial two-fold dilutions of the compound stock solution in the microtiter plate to achieve a range of concentrations.

-

Prepare a microbial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

-

Dilute the standardized inoculum and add 10 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the drug discovery process.

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of a Schiff base derivative.

Caption: Logical relationship in the antimicrobial drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-Methyl-5-nitrobenzoisothiazole itself is not extensively documented as an active agrochemical ingredient, the isothiazole scaffold is a cornerstone in the discovery and development of novel crop protection agents. Isothiazole derivatives have demonstrated a broad spectrum of biological activities, including potent fungicidal, insecticidal, and herbicidal properties. Their diverse mechanisms of action make them a compelling class of compounds for overcoming resistance to existing agrochemicals.

These application notes provide a comprehensive overview of the use of isothiazole derivatives in agrochemical research, with a focus on their synthesis, biological activity, and methods for evaluation. The information herein is intended to serve as a guide for researchers in the design and development of new isothiazole-based agrochemicals.

Fungicidal Applications of Isothiazole Derivatives

Isothiazole derivatives are particularly prominent in the development of fungicides. They have been shown to be effective against a wide range of plant pathogens, including challenging oomycetes. Their modes of action are varied, encompassing both direct inhibition of fungal growth and the induction of the plant's own defense mechanisms.

Data on Fungicidal Activity

The following table summarizes the in vitro and in vivo fungicidal activity of representative isothiazole derivatives against various plant pathogens.

| Compound ID | Target Pathogen | Assay Type | Activity Metric (EC50/IC50 in µg/mL) | Reference |

| Isothiazole-Thiazole Derivative 6u | Pseudoperonospora cubensis | in vivo | 0.046 | [1][2] |

| Phytophthora infestans | in vivo | 0.20 | [1][2] | |

| Sclerotinia sclerotiorum | in vitro | > 50 | [1] | |

| 3,4-Dichloroisothiazole Carboxamide IIIe | Botrytis cinerea | in vitro | Inhibition > 50% at 50 µg/mL | [3] |

| Rhizoctonia solani | in vitro | Inhibition > 50% at 50 µg/mL | [3] | |

| Sclerotinia sclerotiorum | in vitro | Inhibition > 50% at 50 µg/mL | [3] | |

| N-acyl-N-arylalaninate (Isothiazole-based) 1d | Alternaria brassicicola | in vivo | 92% efficacy at 200 µg/mL | [4] |

| Botrytis cinerea | in vitro | Moderate activity | [4] | |

| Rhizoctonia solani | in vitro | Moderate activity | [4] | |

| Sclerotinia sclerotiorum | in vitro | Moderate activity | [4] |

Mechanism of Action: Fungicides

Isothiazole-based fungicides operate through multiple mechanisms, making them versatile tools in disease management.

-

Induction of Systemic Acquired Resistance (SAR) : Certain 3,4-dichloroisothiazole derivatives, such as Isotianil, function by priming the plant's innate immune system.[5] They do not have direct antifungal activity but trigger a signaling cascade that leads to the expression of pathogenesis-related (PR) genes. This results in the production of defensive proteins like chitinases and glucanases, which can degrade fungal cell walls, providing broad-spectrum and long-lasting protection.

Caption: Systemic Acquired Resistance (SAR) induction by Isotianil.

-

Inhibition of Oxysterol-Binding Protein (OSBP) : Some novel isothiazole-thiazole derivatives have been shown to target the oxysterol-binding protein in oomycetes.[1][2][5] OSBP is crucial for lipid metabolism and vesicle transport within the fungal cell. Inhibition of this protein disrupts these essential processes, leading to cell death.

Caption: Inhibition of Fungal Growth via OSBP targeting.

-

Inhibition of RNA Polymerase-1 : Acylalanine derivatives, which can incorporate an isothiazole moiety, have been found to specifically inhibit RNA polymerase-1 in fungi belonging to the Peronosporales order.[4] This enzyme is essential for the synthesis of ribosomal RNA, and its inhibition halts protein synthesis, leading to cell death.

Experimental Protocols: Fungicides

This protocol describes a general two-step procedure for the synthesis of 3,4-dichloroisothiazole-5-carboxamides, which have shown fungicidal and antiviral activities.[3]

Step 1: Synthesis of 3,4-Dichloroisothiazole-5-carbonyl chloride

-

To a solution of 3,4-dichloroisothiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

-

Dissolve the crude 3,4-dichloroisothiazole-5-carbonyl chloride in anhydrous tetrahydrofuran (THF).

-

In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

-

Slowly add the acid chloride solution to the amine solution at 0°C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dichloroisothiazole-5-carboxamide.

Caption: Synthesis of 3,4-dichloroisothiazole-5-carboxamides.

This protocol is used to determine the direct inhibitory effect of a compound on fungal growth.

-

Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Cool the molten agar to approximately 50-60°C.

-

Dosing of Media: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.

-

Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches approximately two-thirds of the plate's diameter. Calculate the percentage of inhibition relative to the control.

This protocol assesses the protective efficacy of a compound on plant tissue.

-

Plant Material: Grow susceptible host plants (e.g., cucumber for downy mildew) to the 2-3 true leaf stage.

-

Compound Preparation: Prepare a solution of the test compound in water with a non-ionic surfactant (e.g., Tween 20) at the desired concentrations.

-

Application: Spray the leaves of the plants with the test solution until runoff. Control plants are sprayed with water and surfactant only.

-

Inoculation: After the leaves have dried, inoculate them by spraying with a spore suspension of the target pathogen (e.g., Pseudoperonospora cubensis).

-

Incubation: Place the inoculated leaves in a high-humidity chamber for 24 hours in the dark, followed by incubation in a growth chamber with a defined light/dark cycle.

-

Disease Assessment: After 7-10 days, visually assess the disease severity by estimating the percentage of leaf area covered by lesions.

Insecticidal Applications of Isothiazole Derivatives

While less common than their fungicidal counterparts, isothiazole derivatives have also been investigated for their insecticidal properties.

Data on Insecticidal Activity

The following table presents data on the insecticidal activity of isothiazole and related thiazole derivatives.

| Compound ID | Target Pest | Assay Type | Activity Metric (LC50 in mg/L or µg/g diet) | Reference |

| 4-(1,1'-biphenylyl)-5-(4-pyridinyl)-3-isothiazolol | Spodoptera litura (larvae) | Diet incorporation | >75% mortality at 100 µg/g diet | [6] |

| N-pyridylpyrazole thiazole derivative 7g | Plutella xylostella | Leaf dipping | 5.32 | [7] |

| Spodoptera exigua | Leaf dipping | 6.75 | [7] | |

| Spodoptera frugiperda | Leaf dipping | 7.64 | [7] |

Mechanism of Action: Insecticides

A key mechanism of action for insecticidal isothiazoles is the antagonism of insect GABA receptors.

-

GABA Receptor Antagonism : Certain 3-isothiazolol derivatives act as competitive antagonists of ionotropic γ-aminobutyric acid (GABA) receptors in insects.[6] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. Blockage of GABA receptors leads to hyperexcitation of the nervous system, resulting in paralysis and death.

Caption: Insecticidal action via GABA receptor antagonism.

Experimental Protocols: Insecticides

This method is suitable for screening compounds against chewing insects.

-

Diet Preparation: Prepare a standard artificial diet for the target insect species.

-

Compound Incorporation: Dissolve the test compound in a suitable solvent and mix it thoroughly with the liquid diet before it solidifies to achieve the desired concentrations.

-

Assay Setup: Dispense the treated diet into the wells of a multi-well plate.

-

Insect Infestation: Place one insect larva (e.g., second or third instar) into each well.

-

Incubation: Maintain the plates under controlled conditions (temperature, humidity, photoperiod).

-

Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-infestation.

Herbicidal Applications of Isothiazole Derivatives

The isothiazole nucleus has also been incorporated into molecules with herbicidal activity, although this is a less explored area compared to fungicides.

Data on Herbicidal Activity

The following table includes data on the herbicidal activity of thiazole-containing amides, which can serve as a reference for the potential of related isothiazole compounds.

| Compound ID | Target Weed | Assay Type | Activity Metric (% inhibition at a given concentration) | Reference |

| Amide derivative containing thiazole moiety (5a-l) | Echinochloa crusgalli | Pre-emergence | Moderate activity | [8][9] |

| Amaranthus retroflexus | Pre-emergence | Moderate activity | [8][9] |

Experimental Protocols: Herbicides

This protocol evaluates the effect of a compound on seed germination and seedling emergence.

-

Soil Preparation: Use a standardized soil mix and fill small pots or trays.

-

Sowing: Sow seeds of the target weed species at a uniform depth.

-

Compound Application: Prepare solutions of the test compounds in a suitable solvent/water mixture. Apply the solution evenly to the soil surface.

-

Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

-

Assessment: After 14-21 days, count the number of emerged seedlings and visually assess any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis). The fresh or dry weight of the emerged seedlings can also be measured.

Conclusion

The isothiazole scaffold represents a versatile and valuable platform for the development of novel agrochemicals. The diverse mechanisms of action exhibited by isothiazole derivatives, particularly in the realm of fungicides, offer promising avenues for managing resistance and controlling a broad spectrum of plant diseases. Further exploration of isothiazole-based compounds for insecticidal and herbicidal activities is warranted. The protocols and data presented in these application notes are intended to facilitate and guide future research in this important area of agrochemical science.

References

- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07619G [pubs.rsc.org]

- 2. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 3,4-dichloroisothiazole-5-carboxylic amides [nyxxb.cn]

- 4. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 5-(4-Pyridinyl)-3-isothiazolols as Competitive Antagonists of Insect GABA Receptors: Design, Synthesis, and a New Mechanism Leading to Insecticidal Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. asianpubs.org [asianpubs.org]

Application Notes and Protocols: 3-Methyl-5-nitrobenzoisothiazole as a Versatile Building Block for Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Methyl-5-nitrobenzoisothiazole as a precursor for the synthesis of novel heterocyclic compounds. The protocols and data presented herein are designed to guide researchers in the exploration of new chemical entities with potential applications in medicinal chemistry and materials science.

Introduction